3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid
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Overview
Description
3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid is an organic compound characterized by the presence of an amino group, a fluorobenzyl ether, and a methoxyphenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl alcohol, 3-methoxyphenol, and acrylonitrile.
Ether Formation: The first step involves the formation of the ether linkage. This can be achieved by reacting 4-fluorobenzyl alcohol with 3-methoxyphenol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Nitrile Addition: The resulting ether is then subjected to a nitrile addition reaction with acrylonitrile under basic conditions to form the corresponding nitrile intermediate.
Reduction and Hydrolysis: The nitrile group is reduced to an amine using hydrogenation over a palladium catalyst, followed by hydrolysis to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: 3-Hydroxy-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid.
Reduction: 3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanol.
Substitution: Various amide derivatives depending on the acylating agent used.
Scientific Research Applications
3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid depends on its application:
Biological Systems: In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The fluorobenzyl group can enhance binding affinity and selectivity towards certain biological targets.
Chemical Reactions: In organic synthesis, the compound’s functional groups (amino, methoxy, and carboxylic acid) participate in various reactions, facilitating the formation of new bonds and the construction of complex molecular architectures.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}propanoic acid: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
3-Amino-3-{4-[(4-methylbenzyl)oxy]-3-methoxyphenyl}propanoic acid: Contains a methyl group instead of fluorine, potentially affecting its lipophilicity and pharmacokinetic properties.
Uniqueness
The presence of the fluorine atom in 3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid imparts unique properties such as increased metabolic stability and enhanced binding interactions with biological targets, making it a valuable compound in drug design and development.
Properties
IUPAC Name |
3-amino-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4/c1-22-16-8-12(14(19)9-17(20)21)4-7-15(16)23-10-11-2-5-13(18)6-3-11/h2-8,14H,9-10,19H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWGQFIPZVBEPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CC(=O)O)N)OCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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